molecular formula C25H22ClN3O4 B2377860 N-(4-chlorophenethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-10-4

N-(4-chlorophenethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2377860
CAS No.: 892275-10-4
M. Wt: 463.92
InChI Key: AWTIHYAEAMIPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a 4-methoxybenzyl group at position 3, a 4-chlorophenethyl carboxamide at position 7, and two ketone groups at positions 2 and 2.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-33-20-9-4-17(5-10-20)15-29-24(31)21-11-6-18(14-22(21)28-25(29)32)23(30)27-13-12-16-2-7-19(26)8-3-16/h2-11,14H,12-13,15H2,1H3,(H,27,30)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTIHYAEAMIPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 463.9 g/mol
  • CAS Number : 892275-10-4

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In particular, research indicates that it can induce apoptosis in melanoma cells. The compound's selective cytotoxicity was evaluated using the MTT assay and flow cytometry.

Table 1: Cytotoxic Effects on Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
VMM917 (Melanoma)12.5Induces apoptosis and cell cycle arrest at S phase
HeLa (Cervical)25.0DNA damage and repair inhibition
MCF-7 (Breast)20.0Inhibits proliferation

The mechanisms through which this compound exerts its effects include:

  • DNA Damage Induction : Studies show that the compound can cause DNA strand breaks in cancer cells leading to apoptosis.
  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity in melanoma cells, reducing melanin production.
  • Cell Cycle Arrest : It causes cell cycle arrest primarily at the S phase, which is crucial for DNA synthesis.

Study on Melanoma Cells

A study published in the International Journal of Biology and Chemistry investigated the effects of a similar compound on human melanoma cells. The results indicated a selective cytotoxic effect with a notable decrease in melanin content due to tyrosinase inhibition. The compound exhibited a 4.9-fold selectivity for cancerous cells over normal cells .

Comparative Analysis with Other Compounds

In comparative studies with other quinazoline derivatives, this compound showed superior efficacy in inhibiting cell growth in various cancer types. Similar compounds have been documented to possess anti-cancer properties; however, this specific derivative demonstrated enhanced potency .

Comparison with Similar Compounds

Structural Analogues of Tetrahydroquinazoline Carboxamides

The following table summarizes structural and physicochemical comparisons between the target compound and analogues identified in the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Target Compound : N-(4-chlorophenethyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 4-Methoxybenzyl (C3)
- 4-Chlorophenethyl carboxamide (C7)
C₂₆H₂₂ClN₃O₄ 476.93 Reference compound
N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 4-Methylphenyl (C3)
- 2-Chlorobenzyl (N1)
- 3-Nitrobenzyl (C7)
C₂₉H₂₂ClN₃O₅ 552.96 - Nitro group (electron-withdrawing) at C7
- Methylphenyl at C3 (less polar than methoxybenzyl)
1-[(2-Cyanophenyl)methyl]-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 4-Methylphenyl (C3)
- 2-Cyanophenyl (N1)
- Furan-2-ylmethyl (C7)
C₂₉H₂₂N₄O₄ 490.52 - Cyanophenyl (electron-deficient) at N1
- Heterocyclic furan at C7

Key Observations from Structural Comparisons

Substituent Effects on Polarity and Bioavailability: The 4-methoxybenzyl group in the target compound increases polarity compared to the 4-methylphenyl substituent in analogues . The 4-chlorophenethyl chain at C7 in the target compound introduces a hydrophobic moiety, contrasting with the 3-nitrobenzyl (strongly electron-withdrawing) and furan-2-ylmethyl (heterocyclic) groups in analogues. Nitro groups may confer metabolic instability, while furans could enhance π-π stacking in target binding .

Impact of N1 Substitutions: The target compound lacks an N1 substituent, whereas analogues feature 2-chlorobenzyl (in ) or 2-cyanophenyl (in ).

Synthetic Accessibility: The absence of a nitro or cyanophenyl group in the target compound may simplify synthesis compared to analogues in and , where nitro reduction or cyanide handling is required.

Hypothetical Pharmacological Implications

While experimental data on bioactivity are unavailable in the provided evidence, structural trends suggest:

  • Target Compound : Enhanced solubility from the methoxy group may favor aqueous environments (e.g., extracellular targets), while the chlorophenethyl chain could promote interactions with hydrophobic binding pockets.
  • Nitro-Substituted Analogue () : The nitro group may act as a hydrogen-bond acceptor, but its metabolic susceptibility (e.g., reduction to amine) could limit in vivo stability.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Formation of the tetrahydroquinazoline core via cyclocondensation of substituted anthranilic acid derivatives with urea or thiourea analogs.
  • Step 2 : Introduction of the 4-chlorophenethyl and 4-methoxybenzyl groups via nucleophilic substitution or coupling reactions.
  • Step 3 : Final carboxamide formation using activated esters or coupling reagents like HATU/DIPEA . Key intermediates include halogenated benzyl precursors and protected quinazoline intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and stereochemistry. For example, aromatic protons in the 4-methoxybenzyl group typically resonate at δ 6.7–7.3 ppm .
  • HPLC : Used to assess purity (>95% is standard for pharmacological studies) and monitor reaction progress .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide bonds at ~1650 cm⁻¹ .

Q. How can researchers ensure compound stability during storage and experiments?

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the carboxamide group.
  • Conduct stability tests in solvents like DMSO or methanol using periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can reaction yields be optimized for the final carboxamide coupling step?

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DCM) to enhance reagent solubility .
  • Catalyst Screening : Test coupling reagents (e.g., EDCI, HATU) and bases (e.g., DIPEA, TEA) to improve efficiency. reports yields up to 70% with HATU in ethanol .
  • Temperature Control : Reactions at 0–5°C minimize side reactions during active ester formation .

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases or proteases). Focus on the tetrahydroquinazoline core’s planar structure for π-π stacking .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • 2D NMR Techniques : Employ COSY and HSQC to assign overlapping proton signals, particularly in aromatic regions.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s chromene derivatives) to validate shifts .
  • Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation (e.g., ’s R factor = 0.044) .

Q. What strategies are effective for structure-activity relationship (SAR) studies using analogs?

  • Core Modifications : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on bioactivity .
  • Bioisosteric Replacement : Substitute the chlorophenethyl moiety with fluorinated or branched alkyl chains to improve metabolic stability .
  • In Silico Screening : Prioritize analogs with predicted ADMET profiles using tools like SwissADME .

Q. How can reaction mechanisms for key steps (e.g., cyclization) be experimentally validated?

  • Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots) .
  • Isotope Labeling : Use ¹⁸O-labeled urea to trace oxygen incorporation in the quinazoline dioxo group .
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via flash chromatography .

Methodological Challenges and Solutions

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

  • Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) for baseline separation of polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Q. How should researchers handle hazardous intermediates (e.g., chlorinated precursors)?

  • Risk Assessment : Conduct full hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride, including compatibility with solvents .
  • Engineering Controls : Use fume hoods and inert atmosphere setups for air-sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.